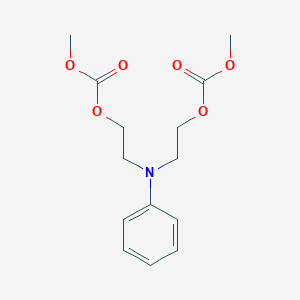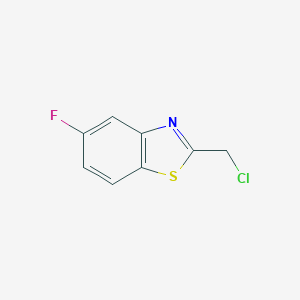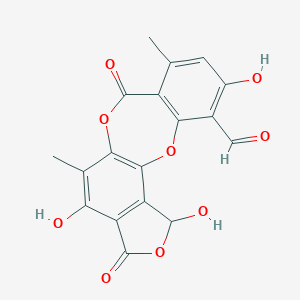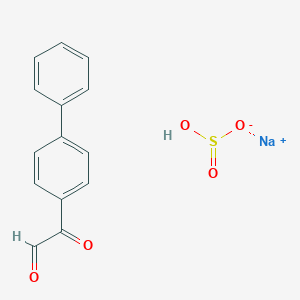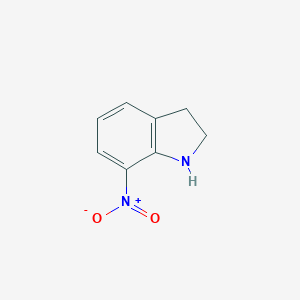
7-硝基吲哚
描述
7-Nitroindoline is a chemical compound used in various scientific applications, particularly in the synthesis of photoreactive compounds and as a precursor for the release of other substances in biological experiments. It has been a subject of interest due to its unique properties and applications in chemistry and biochemistry.
Synthesis Analysis
The synthesis of 7-Nitroindoline involves several steps, including the use of 1-acyl-7-nitroindolines as precursors and employing techniques like double Boc protection and late-stage linkage of nitroindoline and benzophenone moieties. This approach has been effective in improving the efficiency of photorelease in biological systems (Papageorgiou et al., 2004). Additionally, new classes of 7-Nitroindoline derivatives like 7-Nitroindoline-S-thiocarbamates have been synthesized, showing promise in photoreactivity studies (Baily et al., 2023).
Molecular Structure Analysis
The molecular structure of 7-Nitroindoline is characterized by its nitroindoline nucleus, which can be modified with various substituents to enhance its properties. For example, the introduction of phosphate groups or other functionalities can significantly alter its interaction with biological receptors (Papageorgiou & Corrie, 2007).
Chemical Reactions and Properties
7-Nitroindoline exhibits unique photoreactivity, making it valuable for studies involving the controlled release of bioactive compounds. Its acyl group can be photo-activated to form amides, as seen in the synthesis of nucleoside derivatives (Kikuta et al., 2020). Furthermore, it has been used in the synthesis of compounds like N-peptidyl-7-nitroindolines, which have applications in materials engineering and biomedical fields (Hatch et al., 2016).
Physical Properties Analysis
The physical properties of 7-Nitroindoline derivatives vary depending on their specific molecular structure. For example, modifications like the introduction of aromatic substituents can influence properties such as solubility and photolysis efficiency (Papageorgiou & Corrie, 2000).
Chemical Properties Analysis
7-Nitroindoline and its derivatives have shown a wide range of chemical behaviors, especially in their reactions with radicals and other chemical entities. These reactions are often influenced by factors like pH, solvent polarity, and the presence of specific functional groups (Morris et al., 2011). Additionally, the compound's photoreactive nature has been a key focus, with studies exploring the mechanisms of carboxylic acid photorelease from 1-acyl-7-nitroindolines in various conditions (Morrison et al., 2002).
科学研究应用
Photocleavable Protecting Groups for Carboxylic Acids
- Scientific Field: Chemistry
- Application Summary: 7-Nitroindoline-based photochemistry has been used as photocleavable protecting groups for carboxylic acids . They offer an alternative to the more commonly used o-nitrobenzyl-based photocleavable protecting groups .
- Methods of Application: These protecting groups can be efficiently removed by illumination with UV-light . The photochemical activation of N-acyl-7-nitroindolines can occur with UV light (λ = 350 nm) by a one-photon absorption process, or with infrared femtosecond laser light (λ = 710 nm) by a two-photon absorption mechanism .
- Results or Outcomes: The use of 7-Nitroindoline-based photochemistry as photocleavable protecting groups for carboxylic acids has been successful and offers an efficient alternative to other methods .
Synthesis of Photocleavable Crosslinkers and Solid Phase Peptide Synthesis
- Scientific Field: Biochemistry
- Application Summary: N-acyl-7-nitroindolines have been used in peptide fragment condensation, the convergent synthesis of N-glycopeptides, and the synthesis of peptide thioesters . They form amide and thioester bonds with amine and thiol nucleophiles, respectively, under neutral conditions .
- Methods of Application: The process involves the photochemical activation of N-acyl-7-nitroindolines with UV light or infrared femtosecond laser light . This activation can occur in a one-photon absorption process or a two-photon absorption mechanism .
- Results or Outcomes: The application of N-acyl-7-nitroindolines in the synthesis of peptides has been successful, providing an efficient method for peptide synthesis .
Synthesis of Nucleoside Derivatives
- Scientific Field: Biochemistry
- Application Summary: The N-acetyl-7-nitroindoline part was connected to the 2’-deoxyribose part at the 3- or 5-position or to a glycerol unit at the 3-position through an ethylene linker . They were incorporated into the oligodeoxynucleotides, and their photo-reactivities toward the complementary RNA were evaluated .
- Methods of Application: The acetyl group of the N-acetyl-7-nitroindoline derivative was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand . The photoreaction with another derivative suggested acetylation of the RNA strand .
- Results or Outcomes: The results showed the potential application of the N-acetyl-7-nitroindoline unit in aqueous solutions . One compound formed a photo-cross-linked adduct with the RNA, while another was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand .
Synthesis of Photocleavable Crosslinkers and Solid Phase Peptide Synthesis
- Scientific Field: Chemistry
- Application Summary: 7-Nitroindoline-based photochemistry has been used to develop a new N-acyl-7-nitroindoline-based linker for Solid Phase Peptide Synthesis (SPPS) and a strategy for the concomitant cleavage and cyclization of a homodetic RGD-pentapeptide .
- Methods of Application: The process involves the photochemical activation of N-acyl-7-nitroindolines with UV light or infrared femtosecond laser light . This activation can occur in a one-photon absorption process or a two-photon absorption mechanism .
- Results or Outcomes: The application of N-acyl-7-nitroindolines in the synthesis of peptides has been successful, providing an efficient method for peptide synthesis .
Synthesis of Nucleoside Derivatives
- Scientific Field: Biochemistry
- Application Summary: The N-acetyl-7-nitroindoline part was connected to the 2’-deoxyribose part at the 3- or 5-position or to a glycerol unit at the 3-position through an ethylene linker . They were incorporated into the oligodeoxynucleotides, and their photo-reactivities toward the complementary RNA were evaluated .
- Methods of Application: The acetyl group of the N-acetyl-7-nitroindoline derivative was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand . The photoreaction with another derivative suggested acetylation of the RNA strand .
- Results or Outcomes: The results showed the potential application of the N-acetyl-7-nitroindoline unit in aqueous solutions . One compound formed a photo-cross-linked adduct with the RNA, while another was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand .
Synthesis and Photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates
- Scientific Field: Chemistry
- Application Summary: 7-Nitroindoline-S-ethylthiocarbamate, a derivative of 7-Nitroindoline, has been studied for its photolysis kinetics .
- Methods of Application: The compound can undergo one-photon and two-photon photolysis at 350 and 710 nm, respectively .
- Results or Outcomes: The study of the photolysis kinetics of 7-Nitroindoline-S-ethylthiocarbamate provides valuable insights into the photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates .
Synthesis of Photocleavable Crosslinkers and Solid Phase Peptide Synthesis
- Scientific Field: Chemistry
- Application Summary: 7-Nitroindoline-based photochemistry has been used to develop a new N-acyl-7-nitroindoline-based linker for Solid Phase Peptide Synthesis (SPPS) and a strategy for the concomitant cleavage and cyclization of a homodetic RGD-pentapeptide .
- Methods of Application: The process involves the photochemical activation of N-acyl-7-nitroindolines with UV light or infrared femtosecond laser light . This activation can occur in a one-photon absorption process or a two-photon absorption mechanism .
- Results or Outcomes: The application of N-acyl-7-nitroindolines in the synthesis of peptides has been successful, providing an efficient method for peptide synthesis .
Synthesis of Nucleoside Derivatives
- Scientific Field: Biochemistry
- Application Summary: The N-acetyl-7-nitroindoline part was connected to the 2’-deoxyribose part at the 3- or 5-position or to a glycerol unit at the 3-position through an ethylene linker . They were incorporated into the oligodeoxynucleotides, and their photo-reactivities toward the complementary RNA were evaluated .
- Methods of Application: The acetyl group of the N-acetyl-7-nitroindoline derivative was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand . The photoreaction with another derivative suggested acetylation of the RNA strand .
- Results or Outcomes: The results showed the potential application of the N-acetyl-7-nitroindoline unit in aqueous solutions . One compound formed a photo-cross-linked adduct with the RNA, while another was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand .
Synthesis and Photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates
- Scientific Field: Chemistry
- Application Summary: 5-bromo-7-nitroindoline-S-ethylthiocarbamate, a derivative of 7-Nitroindoline, has been studied for its photolysis kinetics .
- Methods of Application: The compound can undergo one-photon and two-photon photolysis at 350 and 710 nm, respectively .
- Results or Outcomes: The study of the photolysis kinetics of 5-bromo-7-nitroindoline-S-ethylthiocarbamate provides valuable insights into the photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates .
安全和危害
未来方向
属性
IUPAC Name |
7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543976 | |
| Record name | 7-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroindoline | |
CAS RN |
100820-43-7 | |
| Record name | 7-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



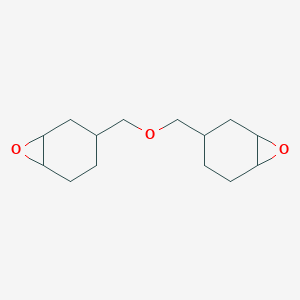


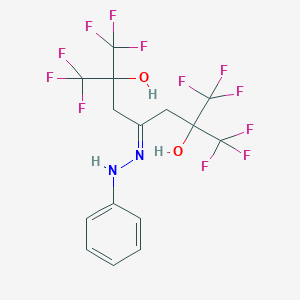

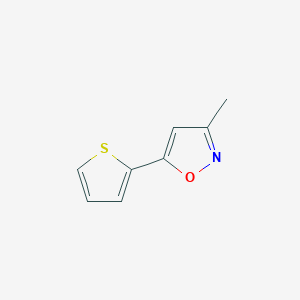
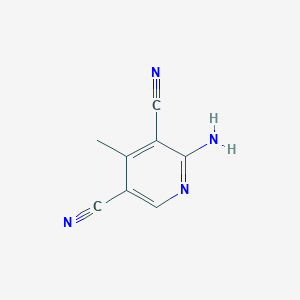
![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)

